molecular formula C24H22N2O3 B11277617 2-(4-methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4(3H)-one

Cat. No.: B11277617
M. Wt: 386.4 g/mol
InChI Key: PGTQYZIIXFZOMG-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxyphenyl and methylphenoxyethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminobenzamide to form the quinazolinone core. This intermediate is then reacted with 4-methylphenoxyethyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHOXY-4-METHYLPHENOXY)-N-(4-METHOXYPHENYL)ACETAMIDE
  • 4-Methoxy-6-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-2H-pyran-2-one

Uniqueness

Compared to similar compounds, 2-(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific substitution pattern on the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]quinazolin-4-one

InChI

InChI=1S/C24H22N2O3/c1-17-7-11-20(12-8-17)29-16-15-26-23(18-9-13-19(28-2)14-10-18)25-22-6-4-3-5-21(22)24(26)27/h3-14H,15-16H2,1-2H3

InChI Key

PGTQYZIIXFZOMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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